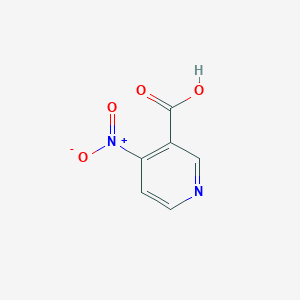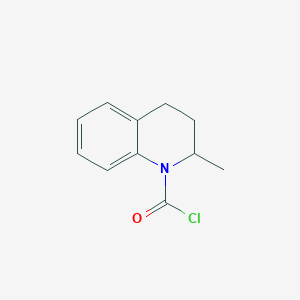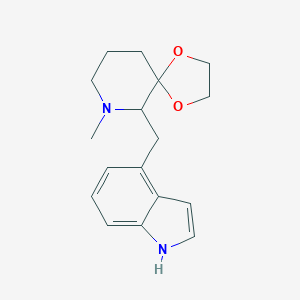
6-4-Imdasd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-4-Imdasd is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 6-4-Imdasd involves the formation of a stable adduct with DNA. This adduct can interfere with DNA replication and transcription, leading to DNA damage and potentially triggering DNA repair mechanisms. The precise mechanism of action of 6-4-Imdasd is still being studied, but it is believed to involve interactions with DNA polymerase and other DNA repair proteins.
生化学的および生理学的効果
The biochemical and physiological effects of 6-4-Imdasd are still being studied, but it is believed to have significant effects on DNA repair mechanisms. Studies have shown that 6-4-Imdasd can enhance the activity of DNA repair enzymes, leading to more efficient repair of UV-induced DNA damage. Additionally, 6-4-Imdasd has been shown to have anti-inflammatory effects, potentially making it a valuable tool in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 6-4-Imdasd is its stability and ease of synthesis. This makes it a reliable and efficient tool for studying DNA repair mechanisms and other biological processes. However, 6-4-Imdasd has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
将来の方向性
There are many potential future directions for research on 6-4-Imdasd. One area of interest is the development of new therapies for cancer and other diseases that target DNA repair mechanisms. Additionally, further studies on the biochemical and physiological effects of 6-4-Imdasd could lead to new insights into the mechanisms of DNA repair and potentially new treatments for inflammatory diseases. Finally, the development of new synthesis methods and purification techniques could make 6-4-Imdasd more accessible for research purposes.
合成法
The synthesis method of 6-4-Imdasd involves the reaction of 6-4 photoproducts with imidazole. This reaction results in the formation of a stable adduct, which can be purified and used for research purposes. The synthesis method has been optimized to produce high yields of pure 6-4-Imdasd, making it a reliable and efficient method for producing this compound.
科学的研究の応用
6-4-Imdasd has been used in various scientific research applications, including DNA repair studies, photobiology, and cancer research. In DNA repair studies, 6-4-Imdasd has been used to investigate the mechanisms of DNA damage and repair. In photobiology, 6-4-Imdasd has been used to study the effects of UV radiation on DNA and the role of DNA repair mechanisms in protecting against UV damage. In cancer research, 6-4-Imdasd has been used to investigate the potential of DNA repair mechanisms as a target for cancer therapy.
特性
CAS番号 |
102535-14-8 |
|---|---|
製品名 |
6-4-Imdasd |
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3 |
InChIキー |
RNISEYQYMOHCFN-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
正規SMILES |
CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2 |
同義語 |
6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane 6-4-IMDASD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



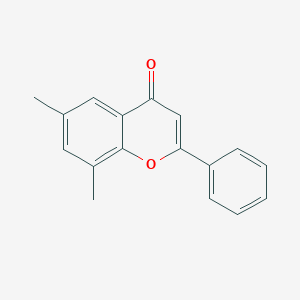
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)

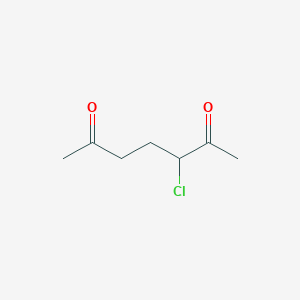
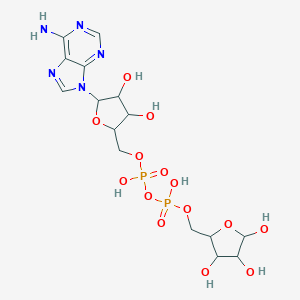
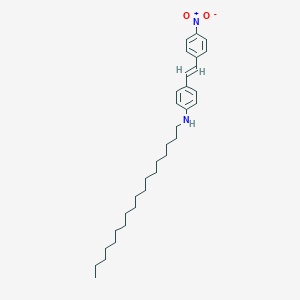
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
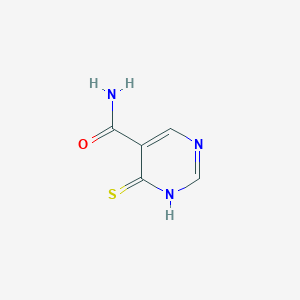
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
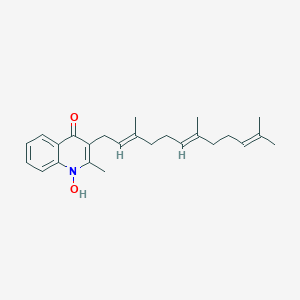
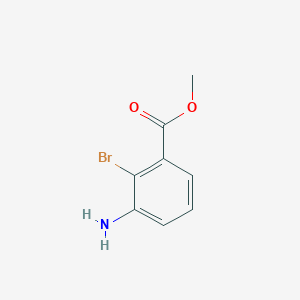
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
